molecular formula C17H16O B249779 1,3-Diphenylpent-1-yn-3-ol

1,3-Diphenylpent-1-yn-3-ol

Cat. No. B249779
M. Wt: 236.31 g/mol
InChI Key: VWWIOXWPPIIOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diphenylpent-1-yn-3-ol, also known as DPPY, is a chemical compound that belongs to the family of alkynes. It has been extensively studied for its potential applications in the field of organic chemistry, biochemistry, and medicinal chemistry.

Scientific Research Applications

1,3-Diphenylpent-1-yn-3-ol has been extensively studied for its potential applications in the field of organic chemistry, biochemistry, and medicinal chemistry. In organic chemistry, 1,3-Diphenylpent-1-yn-3-ol has been used as a building block for the synthesis of various organic compounds. In biochemistry, 1,3-Diphenylpent-1-yn-3-ol has been studied for its potential use as a fluorescent probe for the detection of metal ions. In medicinal chemistry, 1,3-Diphenylpent-1-yn-3-ol has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1,3-Diphenylpent-1-yn-3-ol is not fully understood. However, it is believed that 1,3-Diphenylpent-1-yn-3-ol exerts its biological effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a critical role in the functioning of the nervous system.
Biochemical and Physiological Effects
1,3-Diphenylpent-1-yn-3-ol has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1,3-Diphenylpent-1-yn-3-ol exhibits potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. In addition, 1,3-Diphenylpent-1-yn-3-ol has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-Diphenylpent-1-yn-3-ol in lab experiments is its high purity and stability. 1,3-Diphenylpent-1-yn-3-ol can be easily synthesized using well-established methods, and its purity can be easily confirmed using standard analytical techniques. However, one of the main limitations of using 1,3-Diphenylpent-1-yn-3-ol in lab experiments is its relatively low solubility in water. This can make it challenging to study the biological effects of 1,3-Diphenylpent-1-yn-3-ol in aqueous environments.

Future Directions

There are several future directions for the study of 1,3-Diphenylpent-1-yn-3-ol. One potential direction is the development of new synthetic methods for the preparation of 1,3-Diphenylpent-1-yn-3-ol derivatives with improved solubility and biological activity. Another potential direction is the investigation of the potential therapeutic effects of 1,3-Diphenylpent-1-yn-3-ol in animal models of human diseases. Finally, the development of new analytical techniques for the detection and quantification of 1,3-Diphenylpent-1-yn-3-ol in biological samples may also be an important area of future research.
Conclusion
In conclusion, 1,3-Diphenylpent-1-yn-3-ol is a chemical compound that has been extensively studied for its potential applications in the field of organic chemistry, biochemistry, and medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic effects of 1,3-Diphenylpent-1-yn-3-ol and to develop new synthetic methods for the preparation of 1,3-Diphenylpent-1-yn-3-ol derivatives with improved solubility and biological activity.

Synthesis Methods

The synthesis of 1,3-Diphenylpent-1-yn-3-ol can be achieved through several methods, including the Sonogashira coupling reaction, the Suzuki-Miyaura coupling reaction, and the copper-catalyzed azide-alkyne cycloaddition. Among these methods, the Sonogashira coupling reaction is the most commonly used method for the synthesis of 1,3-Diphenylpent-1-yn-3-ol. This reaction involves the reaction of phenylacetylene with iodobenzene in the presence of a palladium catalyst and a base.

properties

Product Name

1,3-Diphenylpent-1-yn-3-ol

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

1,3-diphenylpent-1-yn-3-ol

InChI

InChI=1S/C17H16O/c1-2-17(18,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12,18H,2H2,1H3

InChI Key

VWWIOXWPPIIOET-UHFFFAOYSA-N

SMILES

CCC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CCC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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